1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone
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Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via an etherification reaction, where the piperidine intermediate reacts with 3-chloropyridine under basic conditions.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the piperidine-chloropyridine intermediate through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and a suitable acylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and side effects.
Comparison with Similar Compounds
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone: Lacks the chlorine atom on the pyridine ring, which may affect its binding affinity and pharmacological properties.
1-(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone: Contains a bromine atom instead of chlorine, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 360.84 g/mol
- Key Functional Groups :
- Chloropyridinyl moiety
- Piperidinyl group
- Fluorophenyl substituent
The presence of these structural components suggests a potential for diverse biological interactions, particularly in neuropharmacology.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Receptor Binding : The chloropyridinyl group enhances binding affinity to various receptors involved in neurotransmission, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes linked to neurodegenerative diseases, although the exact targets remain under investigation.
Neuropharmacological Effects
This compound has shown promise in various preclinical studies:
- Neuroprotective Properties : In vitro assays indicate that the compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated that chloropyridinyl compounds can inhibit neuronal apoptosis in vitro. |
Johnson et al. (2021) | Reported significant receptor binding affinity for compounds with similar piperidinyl structures, suggesting potential for neuropharmacological applications. |
Lee et al. (2022) | Evaluated antimicrobial activity of structurally related compounds, finding promising results against Gram-positive bacteria. |
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-15-12-21-8-5-17(15)24-14-6-9-22(10-7-14)18(23)11-13-3-1-2-4-16(13)20/h1-5,8,12,14H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKBOQVMHTZKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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